2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Chloroacetamide Group: The chloroacetamide group can be introduced via a nucleophilic substitution reaction where the benzofuran derivative reacts with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety can bind to enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells . The chloroacetamide group can also participate in covalent binding to nucleophilic sites on proteins, further influencing biological activity .
Comparison with Similar Compounds
2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide can be compared with other benzofuran derivatives and chloroacetamides:
Benzofuran Derivatives: Compounds such as 2-(2-benzofuranyl)acetamide and 2-(2-methylbenzofuran-3-yl)ethanol share similar structural features but differ in their biological activities and applications.
Chloroacetamides: Compounds like 2-chloro-N-(2-phenylethyl)acetamide and 2-chloro-N-(2-hydroxyethyl)acetamide have similar reactivity but may vary in their pharmacological profiles.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-11-7-10(2-3-12(11)17-9)4-5-15-13(16)8-14/h2-3,7,9H,4-6,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQUTWPLUSKLHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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